

2,2-dimethyl-3-morpholin-4-ylpropanal solubility and stability

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2-dimethyl-3-morpholin-4-ylpropanal

Cat. No.: B1305558

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2,2-dimethyl-3-morpholin-4-ylpropanal**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide based on established principles of organic chemistry and pharmaceutical sciences. As of the date of this publication, specific experimental data for the solubility and stability of **2,2-dimethyl-3-morpholin-4-ylpropanal** is not publicly available. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

2,2-dimethyl-3-morpholin-4-ylpropanal is a chemical compound with potential applications in various fields of research and development. An understanding of its solubility and stability is fundamental for its handling, formulation, and the design of preclinical studies. This guide outlines the theoretical physicochemical properties and provides detailed, generalized experimental protocols for determining the solubility and stability of this compound.

Chemical Structure:

Compound Details:

Identifier	Value
IUPAC Name	2,2-dimethyl-3-morpholin-4-ylpropanal
CAS Number	23588-51-4
Molecular Formula	C ₉ H ₁₇ NO ₂
Molecular Weight	171.24 g/mol [1]
Appearance	Solid (predicted) [2]

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of a polar morpholine ring and an aldehyde group suggests potential for aqueous solubility, while the dimethylpropyl backbone contributes to its lipophilicity.

Predicted Solubility

Based on its structure, **2,2-dimethyl-3-morpholin-4-ylpropanal** is expected to exhibit solubility in a range of solvents. The tertiary amine in the morpholine ring (a basic functional group) suggests that its aqueous solubility will be pH-dependent.

Experimental Protocol for Solubility Determination

A comprehensive approach to determining the solubility profile involves both qualitative and quantitative methods.

2.2.1 Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility in various solvents.

- Objective: To classify the compound's solubility in a range of common laboratory solvents.
- Methodology:

- Place approximately 25 mg of **2,2-dimethyl-3-morpholin-4-ylpropanal** into a series of small test tubes.
- To each test tube, add 0.75 mL of a single solvent in small portions, shaking vigorously after each addition.^[3]
- Observe for complete dissolution.
- Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
- Solvents for Testing: Water, 5% Sodium Hydroxide (NaOH), 5% Hydrochloric Acid (HCl), Ethanol, Methanol, Acetone, Dichloromethane, Hexane.

2.2.2 Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility in a given solvent at a specific temperature.

- Objective: To determine the equilibrium solubility of the compound in selected solvents.
- Methodology:
 - Prepare a saturated solution by adding an excess of **2,2-dimethyl-3-morpholin-4-ylpropanal** to a known volume of the selected solvent in a sealed flask.
 - Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - Allow the solution to stand, permitting any undissolved solid to settle.
 - Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.
 - Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Hypothetical Solubility Data

The following table presents hypothetical quantitative solubility data for **2,2-dimethyl-3-morpholin-4-ylpropanal**, which would be populated upon experimental investigation.

Solvent	Temperature (°C)	Predicted Solubility (mg/mL)
Water (pH 7.0)	25	1 - 10
0.1 M HCl	25	> 50
0.1 M NaOH	25	< 1
Ethanol	25	> 100
Dichloromethane	25	> 100
Hexane	25	< 1

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For an aldehyde-containing compound, particular attention should be paid to oxidative and pH-mediated degradation.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[\[4\]](#)

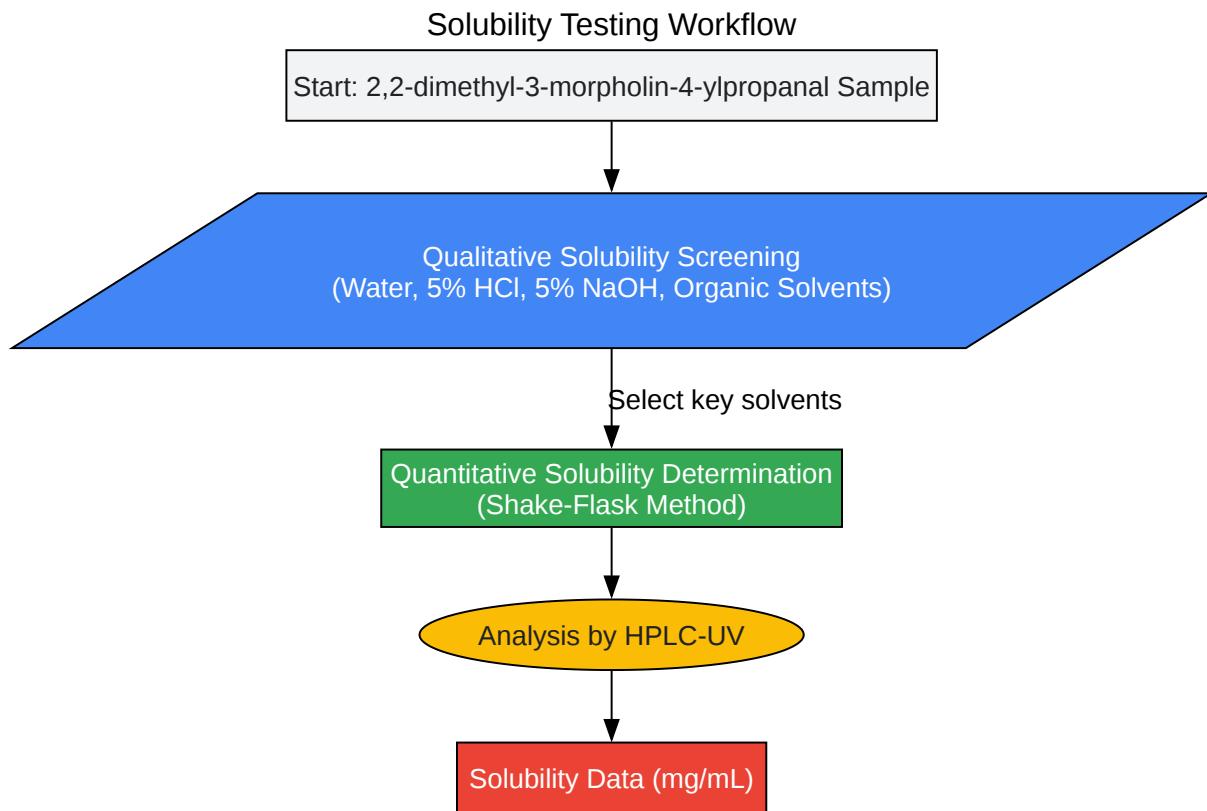
3.1.1 Experimental Protocol for Forced Degradation

- Objective: To identify the degradation pathways and products of **2,2-dimethyl-3-morpholin-4-ylpropanal** under various stress conditions.

- Methodology:
 - Prepare solutions of the compound (e.g., at 1 mg/mL) in the respective stress media.[\[5\]](#)
 - Expose the solutions to the conditions outlined in the table below.
 - At specified time points, withdraw samples and quench the degradation reaction if necessary (e.g., by neutralization).
 - Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
 - Characterize the structure of significant degradation products using techniques like LC-MS/MS and NMR.

3.1.2 Stress Conditions for Forced Degradation Studies

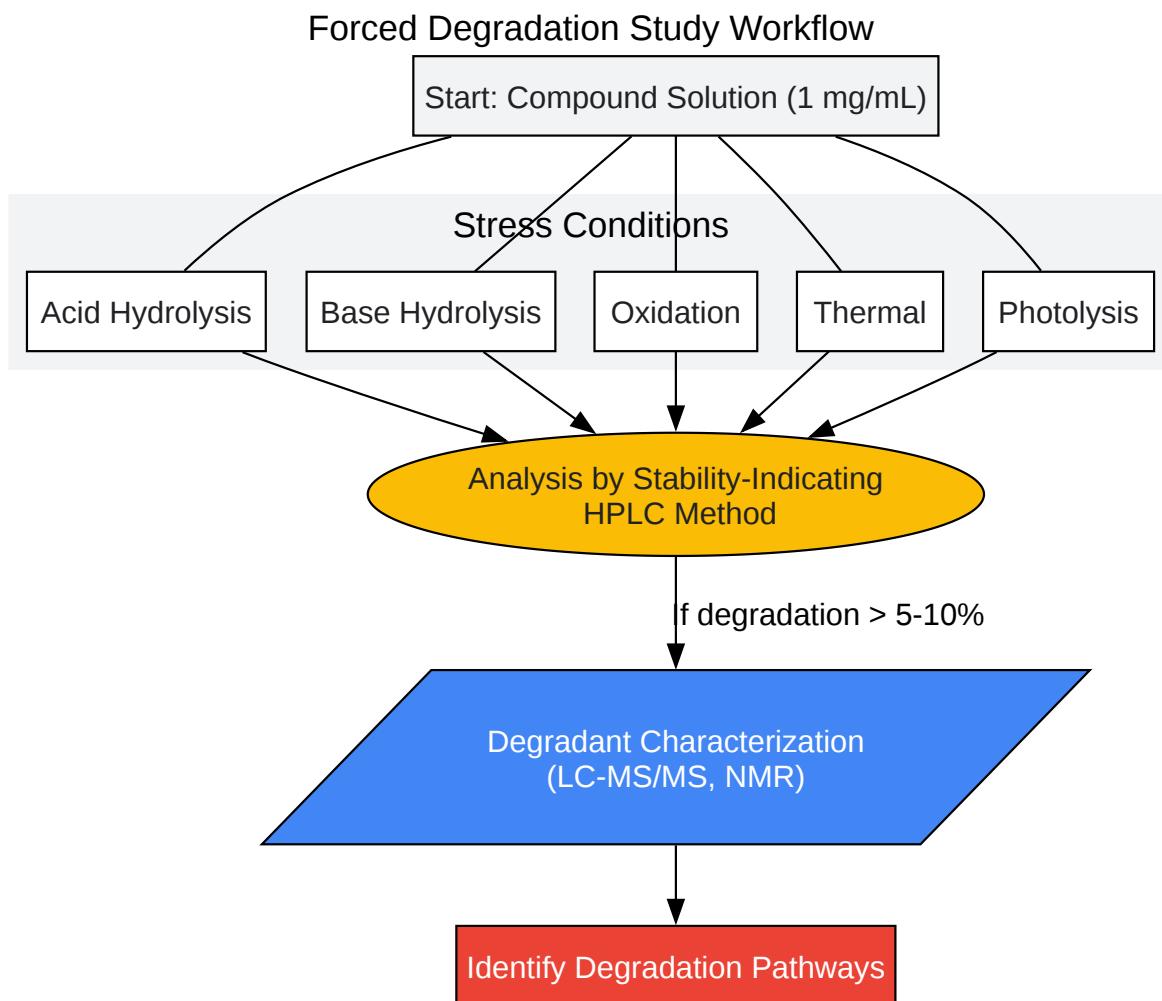
Stress Condition	Typical Reagents and Conditions	Potential Degradation Pathways
Acid Hydrolysis	0.1 M HCl, heated at 60-80°C for several hours.	Degradation of the morpholine ring.
Base Hydrolysis	0.1 M NaOH, at room temperature or slightly heated.	Aldol condensation or other base-catalyzed reactions of the aldehyde.
Oxidation	3% Hydrogen Peroxide (H ₂ O ₂) at room temperature.	Oxidation of the aldehyde to a carboxylic acid; oxidation of the morpholine nitrogen.
Thermal Degradation	Solid compound or solution heated at 60-80°C.	General decomposition.
Photostability	Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).	Photolytic degradation.


Hypothetical Stability Data

The following table summarizes the expected outcomes from forced degradation studies.

Stress Condition	% Degradation (Hypothetical)	Number of Degradants (Hypothetical)
0.1 M HCl, 80°C, 8h	15%	2
0.1 M NaOH, 60°C, 4h	25%	3
3% H ₂ O ₂ , RT, 24h	40%	1 (major), 2 (minor)
Dry Heat, 80°C, 48h	5%	1
Photolysis (ICH Q1B)	10%	2

Visualizations


Diagram of the Solubility Testing Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the process for determining the solubility of the compound.

Diagram of the Forced Degradation Study Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2-Dimethyl-3-(morpholin-4-yl)propanal | C9H17NO2 | CID 3141996 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.ws [chem.ws]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline
[pharmaguideline.com]
- To cite this document: BenchChem. [2,2-dimethyl-3-morpholin-4-ylpropanal solubility and stability]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1305558#2-2-dimethyl-3-morpholin-4-ylpropanal-solubility-and-stability\]](https://www.benchchem.com/product/b1305558#2-2-dimethyl-3-morpholin-4-ylpropanal-solubility-and-stability)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com